3-Chloro-5-(2,3-difluorophenyl)phenol

Description

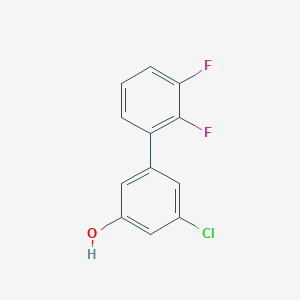

3-Chloro-5-(2,3-difluorophenyl)phenol (C₁₂H₇ClF₂O) is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at position 3 and a 2,3-difluorophenyl group at position 5. Its molecular weight is 240.63 g/mol, and commercial samples typically exceed 95% purity .

Properties

IUPAC Name |

3-chloro-5-(2,3-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIYLWJCTQOCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685936 | |

| Record name | 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-95-5 | |

| Record name | 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,3-difluorophenyl)phenol typically involves the halogenation of a biphenyl precursor. One common method includes the use of Suzuki–Miyaura coupling to form the biphenyl structure, followed by selective halogenation to introduce chlorine and fluorine atoms . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing chlorinating and fluorinating agents in controlled environments. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution: Formation of substituted phenols or biphenyl derivatives.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated biphenyl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-5-(2,3-difluorophenyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique halogenation pattern makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It can be used to investigate enzyme inhibition and receptor binding .

Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,3-difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Chloro-5-(2,3-difluorophenyl)phenol with key analogs, focusing on substituent effects, physicochemical properties, and inferred applications.

Key Comparative Insights:

Halogen Effects: The target compound combines chlorine and fluorine atoms, creating strong electron-withdrawing effects that may enhance interactions with biological targets (e.g., enzymes or receptors) via halogen bonding . In contrast, 3-(Difluoromethyl)-5-fluorophenol lacks chlorine but includes a difluoromethyl group, which increases lipophilicity and may improve blood-brain barrier penetration .

Functional Group Diversity: The cyano group in 2-Cyano-5-(2,3-difluorophenyl)phenol introduces polarity and reactivity, making it suitable for covalent bonding in drug design . Conversely, the methoxy group in 3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol enhances solubility, a critical factor for oral bioavailability .

Diflunisal’s carboxylate group enables ionic interactions with COX-2, suggesting that modifying phenol derivatives with acidic/basic groups could optimize target engagement .

Synthetic Utility :

- The 2,3-difluorophenyl moiety in the target compound is a common pharmacophore in patents (e.g., EP 4 374 877 A2), where it contributes to ligand-receptor interactions in kinase inhibitors .

Biological Activity

3-Chloro-5-(2,3-difluorophenyl)phenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a chlorine atom and two fluorine atoms on the phenyl ring, enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound through various studies, highlighting its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms significantly influences the compound's chemical reactivity and biological activity. The chlorinated and fluorinated groups enhance binding affinity to biological targets, which can lead to various pharmacological effects.

Antibacterial Activity

Research indicates that halogenated phenols, including this compound, exhibit notable antibacterial properties. In particular:

- Efficacy Against Bacteria : Similar compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial activity .

- Mechanism of Action : The mechanism involves the interaction of the compound with bacterial cell membranes or specific enzymes, potentially leading to disruption of cellular processes.

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| 2-Chloro-5-fluorophenol | S. aureus | TBD | |

| Standard Antibiotic (Amoxicillin) | E. coli | TBD |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- Cytotoxicity Studies : Preliminary studies suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, it has shown promise in inhibiting growth in specific cancer cell lines with lower toxicity to normal human dermal fibroblasts (NHDFs) .

Table 2: Cytotoxicity Data

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the halogen substituents enhance hydrophobic interactions.

- Receptor Modulation : The compound may modulate receptor functions by interacting with specific binding sites on enzymes or receptors.

- Oxidative Stress Induction : Some studies suggest that halogenated phenols can induce oxidative stress in bacterial cells, leading to cell death .

Case Studies and Research Findings

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Resistance : With increasing resistance to conventional antibiotics, compounds like this compound could serve as alternatives in treating resistant bacterial infections.

- Cancer Therapy : Its selective cytotoxicity against cancer cells positions it as a candidate for further development in anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.